molecular formula C8H8BrFMg B6333953 3-Fluorophenethylmagnesium bromide, 0.5M in tetrahydrofuran CAS No. 1142234-68-1

3-Fluorophenethylmagnesium bromide, 0.5M in tetrahydrofuran

Cat. No. B6333953
CAS RN: 1142234-68-1
M. Wt: 227.36 g/mol
InChI Key: JPXYCVSTEYCFJG-UHFFFAOYSA-M
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Description

3-Fluorophenethylmagnesium bromide is a Grignard reagent that is commonly used in organic synthesis . It is typically available as a 0.5M solution in tetrahydrofuran (THF), a common solvent for Grignard reagents . The molecular weight of this compound is 227.36 .


Molecular Structure Analysis

The linear formula of 3-Fluorophenethylmagnesium bromide is C8H8BrFMg . The InChI code is 1S/C8H8F.BrH.Mg/c1-2-7-4-3-5-8(9)6-7;;/h3-6H,1-2H2;1H;/q;;+1/p-1 . This indicates that the molecule consists of a phenethyl group (a benzene ring attached to an ethyl group) with a fluorine atom substituted at the 3-position. This phenethyl group is then attached to a magnesium bromide group.


Physical And Chemical Properties Analysis

3-Fluorophenethylmagnesium bromide is a liquid at room temperature . It has a density of 0.936 g/mL at 25°C . The boiling point is 65°C .

Scientific Research Applications

Grignard Reagent

3-Fluorophenethylmagnesium bromide is a Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard tool in the formation of carbon-carbon bonds. They are used in a variety of chemical reactions, particularly in the pharmaceutical industry for the synthesis of complex organic molecules.

Preparation of 4-Substituted Quinazolines

This compound can be used in the preparation of 4-substituted quinazolines by reacting with 2-methylaminobenzonitriles . Quinazolines are a class of organic compounds with a wide range of biological activities and are used in the development of various drugs.

Synthesis of Radiolabeled TrkB/C-Targeting Kinase Inhibitor

3-Fluorophenethylmagnesium bromide can be used in the synthesis of radiolabeled TrkB/C-targeting kinase inhibitors for positron emission tomography (PET) imaging applications . This allows for the visualization of the distribution of these inhibitors in the body, which can be useful in drug development and disease diagnosis.

Cu-Catalyzed Carbometalation of Substituted Cyclopropenes

It can also be used in Cu-catalyzed carbometalation of substituted cyclopropenes . This reaction is a useful tool in organic synthesis, allowing for the formation of complex structures from simple starting materials.

Synthesis of Fluorinated Compounds

Given its fluorine content, 3-Fluorophenethylmagnesium bromide can be used in the synthesis of various fluorinated compounds . Fluorinated compounds have a wide range of applications, including in the pharmaceutical and materials science industries.

Preparation of Copper (I) Complexes

3-Fluorophenethylmagnesium bromide can be used to prepare copper (I) complexes . These complexes are used as luminescent guest molecules in organic light-emitting diodes (OLEDs) , which are used in display technology for devices like televisions and smartphones.

Mechanism of Action

Target of Action

3-Fluorophenethylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation. They are highly reactive and can react with a variety of electrophilic compounds. The primary targets of 3-Fluorophenethylmagnesium bromide are electrophilic carbon atoms in organic compounds .

Mode of Action

The mode of action of 3-Fluorophenethylmagnesium bromide involves the nucleophilic attack on the electrophilic carbon atom of an organic compound. The carbon-magnesium bond in the Grignard reagent is polar, with the carbon being nucleophilic. This allows the carbon to attack electrophilic carbon atoms in organic compounds, forming new carbon-carbon bonds .

Biochemical Pathways

The exact biochemical pathways affected by 3-Fluorophenethylmagnesium bromide would depend on the specific organic compound it reacts with. In general, grignard reagents are used in the synthesis of alcohols, aldehydes, ketones, and carboxylic acids . They can also be used in the preparation of carbon-carbon double bonds and in the formation of carbon-phosphorus, carbon-tin, carbon-silicon, carbon-boron and other carbon-heteroatom bonds .

Pharmacokinetics

It’s important to note that Grignard reagents are generally sensitive to moisture and air, and they need to be handled under an inert atmosphere .

Result of Action

The result of the action of 3-Fluorophenethylmagnesium bromide is the formation of new organic compounds through the creation of new carbon-carbon bonds. The exact molecular and cellular effects would depend on the specific compounds synthesized .

Safety and Hazards

3-Fluorophenethylmagnesium bromide is classified as a dangerous substance. It is flammable (H225), harmful if swallowed (H302), causes severe skin burns and eye damage (H314), may cause respiratory irritation (H335), and is suspected of causing cancer (H351) . Precautionary measures include avoiding ignition sources (P210), avoiding breathing dust/fume/gas/mist/vapors/spray (P260), wearing protective gloves/protective clothing/eye protection/face protection (P280), and storing in a well-ventilated place (P403 + P235) .

properties

IUPAC Name

magnesium;1-ethyl-3-fluorobenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F.BrH.Mg/c1-2-7-4-3-5-8(9)6-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXYCVSTEYCFJG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CC1=CC(=CC=C1)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorophenethylmagnesium bromide

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